4-Aminobut-2-yn-1-ol

Description

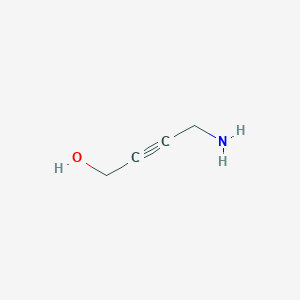

Structure

3D Structure

Properties

IUPAC Name |

4-aminobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETGYTZOZAIXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507534 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63200-68-0 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Aminobut-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its structural motifs—a primary amine, a hydroxyl group, and a rigid alkyne linker. These features offer the potential for diverse chemical interactions and specific spatial orientations critical for molecular recognition and biological activity. Understanding the conformational landscape of this molecule is paramount for designing novel therapeutics with improved efficacy and selectivity. This guide provides a comprehensive technical overview of the structural analysis and conformational preferences of this compound, integrating theoretical principles with established experimental and computational methodologies. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust framework for its complete structural characterization, serving as a blueprint for future research.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₄H₇NO, possesses a unique combination of functional groups that impart a distinct chemical character.[1] The primary amino group and the hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating a wide range of intermolecular interactions with biological targets. The central carbon-carbon triple bond introduces rigidity, constraining the molecular backbone and influencing the spatial disposition of the terminal functional groups. This structural rigidity is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a receptor.

The conformational flexibility of this compound arises from the rotation around the C1-C2 and C3-C4 single bonds. The relative orientation of the amino and hydroxyl groups is a key determinant of the molecule's overall shape and its ability to engage in intramolecular hydrogen bonding. Such intramolecular interactions can significantly influence the molecule's preferred conformation in different environments and, consequently, its pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Key Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | PubChem CID: 12707110[1] |

| IUPAC Name | This compound | PubChem CID: 12707110[1] |

| CAS Number | 63200-68-0 | PubChem CID: 12707110[1] |

| Molecular Weight | 85.10 g/mol | PubChem CID: 12707110[1] |

| SMILES | C(C#CCO)N | PubChem CID: 12707110[1] |

Conformational Analysis: Theoretical Framework

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-O single bonds. The key dihedral angles that define the conformation are:

-

τ₁ (H-O-C1-C2): Defines the orientation of the hydroxyl hydrogen.

-

τ₂ (O-C1-C2-C3): Defines the position of the hydroxyl group relative to the alkyne backbone.

-

τ₃ (C2-C3-C4-N): Defines the position of the amino group relative to the alkyne backbone.

-

τ₄ (C3-C4-N-H): Defines the orientation of the amino hydrogens.

The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups will govern the energetically preferred conformations.

Potential Conformers and Intramolecular Hydrogen Bonding

Several staggered and eclipsed conformations are theoretically possible. However, the most stable conformers are likely to be those that are stabilized by an intramolecular hydrogen bond. This can occur between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between an amino proton and the oxygen lone pair (N-H···O). The linear geometry of the alkyne group places the terminal functional groups in a spatial arrangement that could favor the formation of a cyclic-like structure through hydrogen bonding.

Caption: Potential intramolecular hydrogen-bonded conformers of this compound.

Experimental Methodologies for Structural Elucidation

A multi-pronged approach combining various spectroscopic techniques is essential for a thorough structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each proton. Key signals to analyze would be the chemical shifts and coupling constants of the methylene protons adjacent to the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The chemical shifts of the sp-hybridized carbons of the alkyne will be characteristic.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, further confirming the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. Through-space correlations between protons that are close in space, but not necessarily close in terms of bond connectivity, can provide evidence for specific conformers, including those stabilized by intramolecular hydrogen bonds.

-

Hypothetical ¹H NMR Data:

| Proton | Chemical Shift (ppm, hypothetical) | Multiplicity |

| H-1 (CH₂) | ~4.2 | t |

| H-4 (CH₂) | ~3.4 | t |

| -OH | variable | s |

| -NH₂ | variable | s |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all signals and deduce the conformational preferences.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for intramolecular hydrogen bonding. In a non-polar solvent, the presence of a broad O-H stretching band at a lower frequency (e.g., ~3400-3500 cm⁻¹) compared to the sharp "free" O-H stretch (~3600 cm⁻¹) would suggest hydrogen bonding.

Computational Modeling of Conformational Landscape

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

Density Functional Theory (DFT) Calculations

DFT calculations are well-suited for predicting the geometries and relative energies of different conformers.

Computational Protocol: DFT Analysis

-

Initial Structure Generation: Generate a series of initial guess structures corresponding to different rotamers around the key dihedral angles.

-

Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

-

Conformational Energy Profile: Plot the relative energies of the stable conformers to identify the global minimum and other low-energy structures.

Hypothetical DFT Results (Relative Energies):

| Conformer | Dihedral Angle (τ₃, C2-C3-C4-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed | 0° | 4.50 |

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in solution, exploring a wider range of conformations over time.

Caption: A typical computational workflow for the conformational analysis of this compound.

Implications for Drug Development

The conformational preferences of this compound are of critical importance in a drug development context.

-

Pharmacophore Modeling: A detailed understanding of the low-energy conformers allows for the development of more accurate pharmacophore models, which describe the essential spatial arrangement of functional groups required for biological activity.

-

Structure-Activity Relationship (SAR) Studies: By understanding the preferred shapes of this and related molecules, medicinal chemists can design analogs with constrained conformations to probe the optimal geometry for receptor binding.

-

ADME Properties: The presence and strength of intramolecular hydrogen bonds can influence a molecule's lipophilicity and membrane permeability, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While a complete experimental and computational conformational analysis of this compound is yet to be reported in the literature, this guide has outlined the key theoretical considerations and a robust framework of methodologies for its comprehensive structural elucidation. The interplay of the rigid alkyne backbone and the flexible terminal amino and hydroxyl groups, coupled with the potential for intramolecular hydrogen bonding, makes this a fascinating molecule from a structural perspective. A thorough understanding of its conformational landscape is a critical step towards unlocking its full potential in the design of novel and effective therapeutic agents.

References

Sources

A Prospective Computational and Theoretical Investigation of 4-Aminobut-2-yn-1-ol: A Roadmap for Drug Discovery and Molecular Design

Abstract

4-Aminobut-2-yn-1-ol is a structurally intriguing molecule featuring a propargylamine and a primary alcohol, functionalities that impart significant potential for applications in medicinal chemistry and materials science. Despite its promise as a versatile chemical scaffold, a thorough understanding of its electronic, structural, and dynamic properties from a theoretical and computational standpoint is currently lacking in the public domain. This in-depth technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a prospective series of theoretical studies and computational modeling workflows to fully characterize this compound. By leveraging a multi-faceted computational approach, from quantum mechanical calculations to molecular dynamics and quantitative structure-activity relationship (QSAR) modeling, we can unlock the full potential of this promising molecule and accelerate its application in novel therapeutic and material innovations.

Introduction: The Untapped Potential of a Bifunctional Scaffold

This compound stands as a molecule of significant interest due to the convergence of two highly reactive and versatile functional groups: a primary amine adjacent to a terminal alkyne (a propargylamine) and a primary alcohol. The propargylamine moiety is a well-established pharmacophore and a key building block in the synthesis of a plethora of biologically active compounds and complex organic molecules.[1][2][3][4][5] The alkyne functionality provides a locus for a variety of chemical transformations, including click chemistry, while the amine group is crucial for physiological interactions and can be readily derivatized.

Similarly, the amino alcohol functional group is a cornerstone in drug design and asymmetric synthesis.[6][7][8][] Amino alcohols are integral components of numerous pharmaceuticals and serve as valuable chiral auxiliaries and ligands in catalysis.[7][] The presence of both these functionalities in a single, relatively small molecule suggests a broad spectrum of potential applications for this compound, from a key intermediate in the synthesis of novel therapeutics to a monomer for advanced polymer synthesis.

Foundational Quantum Mechanical Characterization

A deep understanding of the intrinsic electronic and structural properties of this compound is paramount. Density Functional Theory (DFT) offers a robust and computationally efficient framework for this purpose.

Objectives of DFT Studies:

-

Geometric Optimization: To determine the most stable three-dimensional conformation of the molecule and to identify key bond lengths, bond angles, and dihedral angles.

-

Electronic Structure Analysis: To calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and to map the electrostatic potential (ESP). These analyses will reveal the most likely sites for electrophilic and nucleophilic attack.

-

Vibrational Analysis: To predict the infrared (IR) and Raman spectra of the molecule, which can serve as a benchmark for experimental characterization and for confirming the identity and purity of synthesized samples.

-

Thermochemical Properties: To compute key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.

Proposed DFT Protocol:

A step-by-step protocol for conducting DFT calculations on this compound is outlined below.

Step 1: Initial Structure Generation

-

Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

Step 2: Geometry Optimization

-

Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice would be the B3LYP functional with the 6-31G(d,p) basis set.

-

This initial optimization will find a local minimum on the potential energy surface. To ensure the global minimum is found, a conformational search should be performed.

Step 3: Vibrational Frequency Calculation

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.

Step 4: Electronic Property Analysis

-

From the optimized geometry, calculate the molecular orbitals (HOMO, LUMO), the electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges to understand the electronic distribution and reactivity.

Probing Molecular Dynamics and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a dynamic environment, such as in solution or interacting with a biological target.

Objectives of MD Simulations:

-

Solvation Effects: To study the interaction of this compound with explicit solvent molecules (e.g., water, DMSO) and to understand how the solvent influences its conformation and dynamics.

-

Conformational Flexibility: To explore the accessible conformational space of the molecule over time and to identify dominant conformations.

-

Intermolecular Interactions: To simulate the interaction of this compound with potential binding partners, such as the active site of an enzyme, to predict binding modes and estimate binding affinities.

Proposed MD Simulation Workflow:

The following workflow outlines the key steps for performing MD simulations of this compound.

Caption: A generalized workflow for molecular dynamics simulations.

Step 1: System Preparation

-

Start with the DFT-optimized structure of this compound.

Step 2: Force Field Parameterization

-

Assign appropriate atom types and parameters from a standard force field (e.g., AMBER, CHARMM, or GROMOS). For a novel molecule like this, it may be necessary to generate custom parameters for certain dihedral angles or atomic charges, often derived from quantum mechanical calculations.

Step 3: Solvation and Ionization

-

Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions as needed to neutralize the system.

Step 4: Energy Minimization

-

Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent molecules.

Step 5: Equilibration

-

Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

-

Then, equilibrate the system at the desired temperature and pressure (NPT ensemble) to ensure the correct density.

Step 6: Production MD

-

Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the desired molecular motions and interactions.

Step 7: Trajectory Analysis

-

Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and to visualize the dynamic behavior of the molecule.

Predicting Biological Activity: A QSAR Approach

To guide the potential application of this compound and its derivatives in drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful predictive tool.

The Rationale for QSAR:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds that includes the this compound scaffold, we can:

-

Predict the biological activity of novel, unsynthesized derivatives.

-

Identify the key molecular descriptors that are most influential for a particular biological activity.

-

Guide the design of more potent and selective analogs.

A Prospective QSAR Study Workflow:

Caption: A standard workflow for developing a QSAR model.

Step 1: Dataset Curation

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for a specific enzyme). This dataset would ideally contain derivatives of this compound.

Step 2: Molecular Descriptor Calculation

-

For each molecule in the dataset, calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.

Step 3: Data Splitting

-

Divide the dataset into a training set for model development and a test set for external validation.

Step 4: Model Building

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the biological activity.

Step 5: Model Validation

-

Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its statistical significance and predictive power.

Step 6: Prediction and Interpretation

-

Use the validated QSAR model to predict the activity of new derivatives of this compound and to interpret the model to understand the structure-activity relationships.

Data Summary and Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound obtained from the PubChem database.[10] These values can serve as a baseline for comparison with computationally derived properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[10] |

| CAS Number | 63200-68-0 | PubChem[10] |

| Molecular Formula | C4H7NO | PubChem[10] |

| Molecular Weight | 85.10 g/mol | PubChem[10] |

| SMILES | C(C#CCO)N | PubChem[10] |

| InChIKey | CETGYTZOZAIXBU-UHFFFAOYSA-N | PubChem[10] |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-scale computational strategy for the in-depth characterization of this compound. The proposed workflows, encompassing DFT, MD, and QSAR, provide a robust framework for elucidating the fundamental properties of this promising molecule. The insights gained from these theoretical studies will be invaluable for guiding future experimental investigations, including the development of efficient synthetic routes, the exploration of its pharmacological potential, and its application in materials science. By embracing a synergistic approach that integrates computational modeling with experimental validation, the scientific community can unlock the full potential of this compound and pave the way for novel discoveries and innovations.

References

-

PubChem. (E)-4-aminobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Pharmaceuticals, 15(3), 385. [Link]

- Method for producing 4-aminobut-2-enolides. (2010).

-

Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances, 11(33), 20467-20488. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2021). Chemical Reviews, 121(15), 9364-9436. [Link]

-

Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances, 11(33), 20467-20488. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2009). Diva-Portal.org. [Link]

-

PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). [Link]

-

Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). Molecules, 28(17), 6259. [Link]

-

Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]

- One kind synthesis(S)The method of 2 amino butanols. (2016).

-

PubChem. 2-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

Propargylamine: an important moiety in drug discovery. (2023). RSC Medicinal Chemistry, 14(3), 396-424. [Link]

-

PubChem. 1-Amino-2-butanol. National Center for Biotechnology Information. [Link]

-

PubChem. (Z)-4-aminobut-2-en-1-ol;hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]

- 5. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. diva-portal.org [diva-portal.org]

- 10. This compound | C4H7NO | CID 12707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminobut-2-yn-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Aminobut-2-yn-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and verification of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a field-proven perspective on experimental design, data acquisition, and in-depth interpretation. We will explore the synergy between the primary alcohol, primary amine, and internal alkyne functionalities as reflected in their unique spectroscopic signatures.

Introduction: The Structural Significance of this compound

This compound (C₄H₇NO, Molar Mass: 85.10 g/mol ) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of three distinct functional groups: a primary amine (-NH₂), a primary alcohol (-OH), and an internal alkyne (-C≡C-). This unique combination allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide will systematically dissect the ¹³C NMR, ¹H NMR, IR, and MS data for this compound, providing both the fundamental principles and the practical insights necessary for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms within the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For this compound, we expect to see four distinct signals, corresponding to the four carbon atoms in its structure.

Experimental Data:

A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[1]

| Carbon Atom | Chemical Shift (δ) ppm | Interpretation |

| C1 (-CH₂OH) | ~50-60 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen, resulting in a downfield shift. |

| C2 (-C≡C-) | ~75-85 | The sp-hybridized carbons of the internal alkyne typically resonate in this region. |

| C3 (-C≡C-) | ~75-85 | Similar to C2, this is the other sp-hybridized carbon of the alkyne. |

| C4 (-CH₂NH₂) | ~30-40 | The carbon atom attached to the nitrogen of the amine group is also deshielded, though to a lesser extent than the alcohol-bearing carbon. |

Expert Insights & Causality:

The choice of solvent is critical in NMR. For a polar molecule like this compound, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices as they can solvate the molecule effectively and their residual solvent peaks are well-documented. The chemical shifts of the alkyne carbons (C2 and C3) are notably downfield due to the sp-hybridization and the electron-withdrawing effects of the neighboring heteroatoms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 85. The presence of a nitrogen atom means the molecular weight will be an odd number, which is consistent with the molecular formula C₄H₇NO.

-

Major Fragments:

-

m/z = 55: Loss of CH₂OH (M - 31) via alpha-cleavage adjacent to the amine.

-

m/z = 30: [CH₂NH₂]⁺, a characteristic fragment for primary amines resulting from alpha-cleavage.

-

m/z = 54: Loss of NH₃ (M - 17).

-

m/z = 67: Loss of H₂O (M - 18) from the alcohol.

-

[2][3][4]Expert Insights & Causality:

The fragmentation of this compound will be directed by the functional groups. Alpha-cleavage is a common fragmentation pathway for both alcohols and amines. F[2]or the amine, cleavage of the C-C bond adjacent to the nitrogen is favorable as it leads to a resonance-stabilized iminium ion. For the alcohol, cleavage of the C-C bond adjacent to the oxygen is also a likely fragmentation pathway. The loss of small, stable neutral molecules like water and ammonia is also a common fragmentation process.

[5]Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹³C and ¹H NMR spectra reveal the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key alcohol, amine, and alkyne functional groups. Finally, mass spectrometry provides the molecular weight and offers further structural clues through predictable fragmentation patterns. This integrated spectroscopic approach ensures a high degree of confidence in the structural assignment, which is paramount for any subsequent application of this versatile molecule in research and development.

References

-

CDN. Infrared Spectroscopy. [Link]

-

PubChem. This compound | C4H7NO | CID 12707110. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

-

IR: amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

- 1. This compound | C4H7NO | CID 12707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-butanol [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity Profile of 4-Aminobut-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its unique structure, featuring a primary amino group and a primary hydroxyl group flanking a propargylic alkyne, presents both opportunities and challenges for selective chemical modifications. This guide provides a comprehensive analysis of the reactivity profile of the amino and hydroxyl groups in this compound. We will delve into the principles of chemoselectivity, explore strategies for orthogonal protection and selective functionalization, and present detailed experimental protocols. The insights provided herein are intended to empower researchers to harness the synthetic potential of this versatile building block for the development of novel chemical entities.

Introduction: The Duality of Reactivity in this compound

This compound possesses two primary nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. The inherent difference in nucleophilicity between these two functionalities forms the basis for achieving chemoselective transformations. Generally, the amino group is a stronger nucleophile than the hydroxyl group, which dictates its preferential reaction with a variety of electrophiles. However, this reactivity can be modulated by several factors, including the reaction conditions (e.g., pH), the nature of the electrophile, and the use of protecting groups.

The propargylic nature of the scaffold also plays a crucial role. The electron-withdrawing effect of the alkyne can influence the pKa of the adjacent amino and hydroxyl groups, subtly altering their reactivity compared to their saturated counterparts. Furthermore, the rigid, linear geometry of the alkyne can impact the steric accessibility of the functional groups.

This guide will systematically dissect these factors, providing a predictive framework for the chemical behavior of this compound.

Chemoselective Reactions at the Amino Group

The higher nucleophilicity of the primary amine in this compound makes it the primary site of reaction under neutral or basic conditions. This preferential reactivity allows for a range of selective N-functionalizations.

N-Acylation

The formation of an amide bond via N-acylation is a fundamental transformation. Due to the superior nucleophilicity of the amine, selective N-acylation in the presence of the hydroxyl group is readily achievable.

Causality of Selectivity: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on an acylating agent (e.g., acyl chloride, anhydride) than the lone pairs on the oxygen of the hydroxyl group. This intrinsic reactivity difference is the cornerstone of chemoselective N-acylation.

Experimental Protocol: Selective N-Acylation of this compound

Objective: To selectively acylate the amino group of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-acyl-4-aminobut-2-yn-1-ol.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by:

-

TLC Analysis: The product should have a different Rf value compared to the starting material.

-

NMR Spectroscopy: Appearance of a new amide proton signal (typically δ 6-8 ppm in ¹H NMR) and signals corresponding to the acyl group. The signals for the butynol backbone should remain intact.

-

IR Spectroscopy: Appearance of a strong amide C=O stretch (around 1650 cm⁻¹).

N-Alkylation

Selective N-alkylation can be more challenging due to the potential for O-alkylation as a side reaction. However, by carefully choosing the alkylating agent and reaction conditions, high selectivity for N-alkylation can be achieved. Methods like "hydrogen borrowing" catalysis offer a greener alternative for N-alkylation with alcohols.[1]

N-Sulfonylation

Similar to N-acylation, N-sulfonylation with sulfonyl chlorides proceeds selectively at the amino group to form sulfonamides.

Chemoselective Reactions at the Hydroxyl Group

Targeting the hydroxyl group in the presence of the more nucleophilic amino group requires strategic manipulation of the reaction conditions or the use of protecting groups.

O-Acylation under Acidic Conditions

A common strategy to achieve selective O-acylation is to perform the reaction under acidic conditions.[2] Protonation of the amino group to form an ammonium salt deactivates it towards electrophilic attack, allowing the less nucleophilic hydroxyl group to react.

Causality of Selectivity: In an acidic medium, the amino group is protonated (R-NH₃⁺), effectively masking its lone pair and rendering it non-nucleophilic. The hydroxyl group, being a weaker base, remains largely unprotonated and is therefore available to react with the acylating agent.

Experimental Protocol: Selective O-Acylation of this compound

Objective: To selectively acylate the hydroxyl group of this compound.

Materials:

-

This compound hydrochloride salt (or pre-protonated with an acid like HCl)

-

Carboxylic anhydride (e.g., Acetic anhydride)

-

Acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid)

-

Pyridine (as solvent and acid scavenger)

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in pyridine at 0 °C.

-

Add the carboxylic anhydride (1.5 eq) dropwise.

-

Add the acid catalyst (catalytic amount).

-

Allow the reaction to stir at room temperature overnight, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validation:

-

NMR Spectroscopy: Disappearance of the hydroxyl proton signal and a downfield shift of the -CH₂-OH protons. Appearance of signals corresponding to the acyl group.

-

IR Spectroscopy: Appearance of a strong ester C=O stretch (around 1735 cm⁻¹).

Orthogonal Protection Strategies

For multi-step syntheses where sequential reactions at the amino and hydroxyl groups are required, an orthogonal protection strategy is indispensable. This involves protecting one group with a protecting group that is stable under the conditions required to react the other group, and which can be removed selectively without affecting the second protecting group.[3]

Protecting the Amino Group: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acids.

Experimental Protocol: N-Boc Protection of this compound

Objective: To protect the amino group of this compound as its Boc-carbamate.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the base (e.g., Et₃N, 1.2 eq).

-

Add Boc₂O (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude N-Boc protected product.

-

Purify by flash column chromatography if necessary.

Self-Validation:

-

NMR Spectroscopy: Appearance of a large singlet at ~1.4 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.

-

Mass Spectrometry: Observation of the expected molecular ion peak for the N-Boc protected compound.

Protecting the Hydroxyl Group: O-Silylation

Silyl ethers are common protecting groups for alcohols. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly useful due to its stability under a wide range of conditions and its selective removal with fluoride ion sources.

Experimental Protocol: O-TBDMS Protection of N-Boc-4-aminobut-2-yn-1-ol

Objective: To protect the hydroxyl group of N-Boc-4-aminobut-2-yn-1-ol as its TBDMS ether.

Materials:

-

N-Boc-4-aminobut-2-yn-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-Boc-4-aminobut-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

-

Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validation:

-

NMR Spectroscopy: Appearance of new signals in the upfield region of the ¹H NMR spectrum (typically δ 0.0-0.2 ppm for Si-CH₃ and δ 0.8-1.0 ppm for Si-C(CH₃)₃).

-

Mass Spectrometry: Observation of the expected molecular ion peak for the fully protected compound.

Intramolecular Reactions: Synthesis of Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For instance, after N-acylation, the resulting amide can undergo intramolecular cyclization onto the alkyne to form oxazine derivatives, which are important scaffolds in medicinal chemistry.[4][5][6]

Caption: Reaction pathways of this compound.

Data Summary

| Reaction | Functional Group Targeted | Key Reagents | Expected Yield Range |

| N-Acylation | Amino | Acyl chloride, Et₃N | 80-95% |

| O-Acylation | Hydroxyl | Acetic anhydride, H⁺ | 60-80% |

| N-Boc Protection | Amino | Boc₂O, Base | >90% |

| O-TBDMS Protection | Hydroxyl | TBDMSCl, Imidazole | 85-95% |

Conclusion

The reactivity of this compound is governed by the interplay of the nucleophilicity of its amino and hydroxyl groups, the electronic and steric effects of the propargyl moiety, and the reaction conditions. By understanding these principles, chemists can achieve a high degree of chemoselectivity in their synthetic transformations. The strategic use of protecting groups, particularly in an orthogonal fashion, unlocks the full potential of this versatile building block for the construction of complex molecules and libraries of compounds for drug discovery. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently and efficiently utilize this compound in their synthetic endeavors.

References

-

Streng, E. S., Lee, D. S., George, M. W., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

-

Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Journals. [Link]

- Heymes, A., et al. (1993). Selective n-acylation of amino alcohols.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica. [Link]

-

Al-Ajely, M. S., Sadeek, G. T., & Saleem, N. H. (2020). Green approach for the synthesis of new 1,3-oxazines. The Pharmaceutical and Chemical Journal. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Felpin, F.-X., & Lebreton, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

National Institutes of Health. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Baran, P. S., & Maimone, T. J. (2013). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Submitted by James M.Bobbitt. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

Sources

- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 2. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

4-Aminobut-2-yn-1-ol: A Technical Guide to its Potential Biological Activities

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this context, small molecules bearing unique functional groups offer a rich playground for chemical and biological exploration. 4-Aminobut-2-yn-1-ol, a compact molecule featuring a primary amine, a terminal alkyne, and a primary alcohol, represents one such scaffold. While direct biological data on this specific compound is sparse in publicly available literature, its constituent chemical motifs are well-precedented in medicinal chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound. By dissecting its structure and drawing parallels with known bioactive molecules, we will explore its likely pharmacological targets and provide a roadmap for its empirical investigation. This document is intended not as a definitive characterization, but as an in-depth, technically-grounded hypothesis generator to inspire and guide future research.

Molecular Profile and Synthetic Considerations

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount to any investigation into its biological potential. These properties govern its solubility, membrane permeability, and potential for metabolic transformation, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | PubChem |

| Molecular Weight | 85.10 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 63200-68-0 | PubChem |

| SMILES | C(C#CCO)N | PubChem |

| Predicted LogP | -1.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

The low predicted LogP value suggests that this compound is a hydrophilic molecule, which may have implications for its ability to cross the blood-brain barrier.

Synthetic Accessibility

The feasibility of synthesizing this compound and its derivatives is a key consideration for any research program. While specific, optimized syntheses for this exact molecule are not widely published, general methods for the synthesis of similar amino alcohols and acetylenic compounds are well-established. A plausible synthetic route could involve the reaction of propargyl alcohol with a protected amine, followed by deprotection. The synthesis of related compounds like (E)-4-Amino-2-methylbut-2-en-1-ol has been achieved on a large scale, suggesting that the synthesis of this compound should be readily achievable[1].

Potential Biological Activities and Mechanisms of Action

The structural features of this compound suggest several avenues for biological activity. The presence of a propargylamine moiety is a strong indicator of potential interaction with monoamine oxidases, while its resemblance to GABA analogues points towards the GABAergic system. Furthermore, the acetylenic group is a known pharmacophore in a variety of anticancer and antimicrobial agents.

Neuromodulatory Activity: A GABAergic Hypothesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition[2][3]. Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors[4]. The flexible nature of the GABA molecule allows it to adopt different conformations to bind to these distinct receptor subtypes. The rigid, linear structure of the butynol backbone in this compound could confer conformational rigidity, potentially leading to selective interactions with GABA receptor subtypes. The presence of the hydroxyl group may also influence binding affinity and selectivity, as has been observed with other hydroxylated GABA analogues[5].

Experimental Workflow: GABA Receptor Binding Assay

Caption: Workflow for a competitive GABA receptor binding assay.

GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy. The propargylamine moiety is a well-known feature of irreversible enzyme inhibitors, including inhibitors of monoamine oxidase. It is plausible that the alkyne in this compound could act as a Michael acceptor following enzymatic oxidation, leading to covalent modification and irreversible inhibition of GABA-AT.

Signaling Pathway: GABA-AT Inhibition

Caption: Inhibition of GABA degradation by this compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. The propargylamine functional group is a hallmark of several clinically successful irreversible MAO inhibitors, including selegiline and rasagiline[6][7]. The mechanism of inhibition involves the formation of a covalent adduct between the alkyne and the FAD cofactor of the enzyme[6][7]. Given the presence of the propargylamine moiety, this compound is a strong candidate for a MAO inhibitor. The lack of a bulky substituent on the amine may influence its selectivity for MAO-A versus MAO-B.

Mechanism of Action: Irreversible MAO Inhibition

Caption: Proposed mechanism of irreversible MAO inhibition.

Anticancer and Cytotoxic Potential

Naturally occurring acetylenic compounds have demonstrated significant cytotoxic and anticancer activities[8][9]. The mechanisms of action are varied but often involve the induction of apoptosis and the disruption of cellular signaling pathways[10][11]. The high reactivity of the triple bond can lead to interactions with various cellular nucleophiles, including proteins and DNA. While the small size of this compound may differentiate its activity from larger, more complex natural products, its potential for cytotoxicity warrants investigation.

Antimicrobial and Antifungal Activity

Acetylenic compounds are also known to possess antimicrobial and antifungal properties[9][12][13]. The proposed mechanisms often involve the disruption of cell membrane integrity or the inhibition of essential metabolic pathways. For example, some acetylenic fatty acids interfere with fatty acid homeostasis in fungi[14]. The amino group in this compound could also contribute to antimicrobial activity, as cationic amphiphilic structures are known to be effective against a broad spectrum of microbes.

Experimental Protocols for Biological Evaluation

To empirically test the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[15][16][17][18][19]. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria and fungi.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[20][21][22][23][24]. This is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Concluding Remarks and Future Directions

This compound presents an intriguing, yet underexplored, molecular scaffold. Based on a thorough analysis of its structural components, we have delineated a series of plausible and testable hypotheses regarding its biological activities. The propargylamine moiety strongly suggests a potential for irreversible inhibition of monoamine oxidases. Its structural similarity to GABA points towards possible interactions with GABA receptors or GABA aminotransferase, positioning it as a candidate for neuromodulatory applications. Furthermore, the presence of the acetylenic group, a known pharmacophore in cytotoxic and antimicrobial agents, opens the door to investigations in oncology and infectious diseases.

The experimental protocols provided in this guide offer a clear path forward for the empirical validation of these hypotheses. A systematic evaluation of this compound's activity in the described assays will provide the foundational data necessary to build a comprehensive biological profile of this molecule. Subsequent studies could then focus on structure-activity relationship (SAR) elucidation through the synthesis and testing of analogues, as well as in vivo efficacy and toxicological assessments.

References

-

Cleveland Clinic. Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. [Link]

- Demurtas, M., et al. (2019). Acetylenic Anticancer Agents. Molecules, 24(15), 2819.

- Enna, S. J., & McCarson, K. E. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier.

- Feng, J., et al. (2018). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Organic Process Research & Development, 22(10), 1471-1476.

- Fung, K. M., et al. (2011). A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. Antimicrobial Agents and Chemotherapy, 55(10), 4827-4836.

- Hubálek, M., et al. (2021). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 6(25), 16297-16313.

-

IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

- Konovalov, D. A. (2014). Acetylenic Anticancer Agents.

- Matos, M. J., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(6), 653-671.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12707110, this compound. [Link]

- Ouf, S. A., & Ali, A. M. (2010). Natural compounds of fungal origin with antimicrobial activity—potential cosmetics applications. Journal of Applied Microbiology, 108(5), 1431-1440.

-

RxList. How Do GABA Analogs Work?. RxList. [Link]

- Rauf, A., et al. (2023). Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances. International Journal of Nanomedicine, 18, 483-501.

-

National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. [Link]

- Singh, K., et al. (2022). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 122(2), 2650-2694.

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

ResearchGate. Chemical structures of some propargylamine-derived MAOIs with.... ResearchGate. [Link]

- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry, 6, 60.

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Dovepress. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances. Dovepress. [Link]

-

ChemRxiv. Z-Selective Alkyne Transfer Semihydrogenation in Drug-Like Molecules via an Organic Photoreductant. ChemRxiv. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

ChemSynthesis. 2-butyn-1-ol. ChemSynthesis. [Link]

-

MDPI. Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. [Link]

-

RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

-

SpringerLink. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug. SpringerLink. [Link]

-

MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. [Link]

- Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

-

ResearchGate. MTT (Assay protocol). ResearchGate. [Link]

-

MDPI. Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI. [Link]

-

Cleveland Clinic. Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. [Link]

-

RxList. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. RxList. [Link]

-

PubMed Central. Potent in Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Butyn-1-ol: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

MDPI. Antibacterial and Antifungal Activity of the Extracts of Different Parts of Avicennia marina (Forssk.) Vierh. MDPI. [Link]

- Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylenic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. Potent in vitro antifungal activities of naturally occurring acetylenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. protocols.io [protocols.io]

- 20. protocols.io [protocols.io]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. idexx.dk [idexx.dk]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of 4-Aminobut-2-yn-1-ol: A Versatile Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. 4-Aminobut-2-yn-1-ol, a compact and highly functionalized building block, is rapidly gaining attention as a powerful tool in the synthesis of complex bioactive molecules. Its unique combination of a primary amine, a primary alcohol, and a sterically accessible internal alkyne within a four-carbon chain provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive exploration of this compound, from its synthesis to its strategic application in the construction of key medicinal scaffolds, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a propargylamine derivative characterized by the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol .[1] The molecule's intrinsic value lies in its trifunctional nature, presenting nucleophilic centers at the amine and alcohol moieties, and an electrophilic alkyne unit amenable to a wide range of coupling and cyclization reactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₇NO | PubChem[1] |

| Molecular Weight | 85.10 g/mol | PubChem[1] |

| SMILES | C(C#CCO)N | PubChem[1] |

| InChI | InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | PubChem[1] |

The strategic placement of these functional groups allows for the controlled and sequential introduction of molecular complexity, making it an ideal starting material for the synthesis of diverse heterocyclic systems and other scaffolds of medicinal interest.

Synthesis of this compound: A Practical and Scalable Approach

The efficient synthesis of this compound is crucial for its widespread adoption. A robust and scalable synthetic route proceeds from commercially available but-2-yne-1,4-diol. The synthetic strategy involves the selective protection of one hydroxyl group, followed by activation of the remaining hydroxyl, nucleophilic displacement with a nitrogen source, and subsequent deprotection. A particularly effective approach utilizes a phthalimide-protected nitrogen source, ensuring high yields and minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Step 1: Monoprotection of But-2-yne-1,4-diol

A solution of but-2-yne-1,4-diol in a suitable solvent (e.g., dichloromethane) is treated with one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole. The reaction is typically carried out at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting mono-protected diol is then purified by column chromatography.

Step 2: Activation of the Free Hydroxyl Group

The free hydroxyl group of the mono-protected diol is then activated for nucleophilic substitution. A common method is the conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base such as pyridine or triethylamine.

Step 3: Nucleophilic Substitution with Potassium Phthalimide

The activated alcohol is then reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to ensure complete displacement of the leaving group. The phthalimide protection of the amine is advantageous as it is a crystalline solid and allows for easy purification.

Step 4: Deprotection to Yield this compound

The final step involves the deprotection of both the silyl-protected alcohol and the phthalimide-protected amine. The phthalimide group is typically removed by treatment with hydrazine hydrate in a protic solvent like ethanol, which proceeds via the Ing-Manske procedure. Subsequent acidic workup or treatment with a fluoride source (e.g., tetrabutylammonium fluoride) will cleave the silyl ether, yielding the desired this compound.

Caption: Synthetic pathway to this compound.

The Synthetic Utility of this compound in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of molecular architectures, particularly heterocyclic scaffolds that are prevalent in many approved drugs.

Synthesis of Oxazolidinones

Oxazolidinones are an important class of antibacterial agents. This compound can serve as a key precursor for the synthesis of novel oxazolidinone derivatives. The primary amine and alcohol can undergo cyclization with phosgene or its equivalents, such as carbonyldiimidazole (CDI), to form the core oxazolidinone ring. The pendant alkyne then provides a handle for further functionalization, for example, through Sonogashira or click chemistry, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

To a solution of this compound in a suitable solvent such as tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. The reaction is stirred until complete formation of the oxazolidinone ring, which can be monitored by TLC or LC-MS. The resulting propargylated oxazolidinone can then be purified by column chromatography.

Caption: Cyclization to form an oxazolidinone ring.

Multicomponent Reactions: The A³ Coupling

The primary amine functionality of this compound allows it to participate in multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling.[2] In this reaction, this compound can react with an aldehyde and a terminal alkyne in the presence of a suitable metal catalyst (typically copper or gold) to generate a more complex propargylamine. This one-pot reaction is highly atom-economical and allows for the rapid construction of diverse molecular scaffolds.

Synthesis of Pyrrole Derivatives

The 1,4-aminoalcohol motif present in this compound is a precursor to various heterocyclic systems. For instance, it can be envisioned that after suitable manipulation of the oxidation states, the backbone of this compound could be utilized in Paal-Knorr type syntheses to generate substituted pyrroles, which are common motifs in biologically active compounds.[3]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The propargylamine moiety is a well-established pharmacophore in a number of kinase inhibitors. The alkyne can act as a hydrogen bond acceptor or can be used as a reactive handle for covalent modification of a target protein. While direct examples of this compound in approved kinase inhibitors are not yet prevalent, its potential as a building block in this area is significant. For instance, the primary amine can be used to install the core heterocyclic scaffold of a kinase inhibitor (e.g., a pyrimidine or quinazoline), while the propargyl alcohol moiety can be used to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing selectivity and potency.

A hypothetical synthetic route towards a novel kinase inhibitor could involve the initial reaction of this compound with a functionalized pyrimidine to form a key intermediate. The pendant propargyl alcohol could then be further elaborated to introduce functionalities that interact with specific residues in the target kinase.

Caption: Conceptual pathway for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for modern drug discovery. Its trifunctional nature, coupled with its compact size, provides a unique platform for the efficient synthesis of a wide range of complex and biologically relevant molecules. The synthetic routes to this synthon are becoming increasingly robust, and its potential applications in the construction of key medicinal scaffolds, such as oxazolidinones and kinase inhibitors, are vast. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics. Further exploration into its reactivity and the development of new synthetic methodologies employing this synthon will continue to expand its utility and solidify its place as a valuable tool in the medicinal chemist's arsenal.

References

-

PubChem Compound Summary for CID 12707110, this compound. National Center for Biotechnology Information. Available from: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. Available from: [Link]

-

ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. Available from: [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information. Available from: [Link]

- Process for the Preparation of 4- {4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy }-N-Methylpyridine-2-Carboxamide. Google Patents.

-

Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. National Center for Biotechnology Information. Available from: [Link]

-

Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. Available from: [Link]

-

A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. Available from: [Link]

-

Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available from: [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Center for Biotechnology Information. Available from: [Link]

-

The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3 H)-ones. PubMed. Available from: [Link]

-

Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]

- A novel method for synthesis of optically pure beta-amino alcohols. Google Patents.

-

A3 coupling reaction. Wikipedia. Available from: [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Available from: [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available from: [Link]

-

PubChem Compound Summary for CID 12707110, this compound. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-Aminobut-2-yn-1-ol: A Versatile Building Block for Modern Drug Discovery